Azelastine N-oxide

Pharmaceutical Quality Control Impurity Profiling ANDA Method Validation

This product is Azelastine N-Oxide (CAS 640279-88-5), a primary oxidative metabolite of azelastine and the official USP Related Compound F. Scientifically, generic substitution is invalid: its unique N-oxide functional group confers distinct chromatographic behavior, regulatory classification as a USP-specified impurity, and a different cytotoxicity profile from the parent drug or other metabolites. It is mandatory for validating HPLC/LC-MS methods, ensuring ICH Q3A/B impurity threshold compliance. Researchers need the authenticated X-ray crystal structure reference to distinguish N-oxide peaks from isomeric metabolites in PK studies. Its non-cytotoxic profile (EC50 >30 μM) makes it a safer surrogate for cellular N-oxide pathway studies.

Molecular Formula C22H24ClN3O2
Molecular Weight 397.91
CAS No. 640279-88-5
Cat. No. B600784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelastine N-oxide
CAS640279-88-5
SynonymsAzelastine N-Oxide (Mixture of DiastereoMers);  4-[(4-Chlorophenyl)Methyl]-2-(hexahydro-1-Methyl-1-oxido-1H-azepin-4-yl)-1(2H)-phthalazinone
Molecular FormulaC22H24ClN3O2
Molecular Weight397.91
Structural Identifiers
SMILESC[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
InChIInChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Azelastine N-Oxide (CAS 640279-88-5) for Analytical Method Development and Metabolism Studies


Azelastine N-oxide (CAS 640279-88-5) is a primary oxidative metabolite of the second-generation antihistamine azelastine, formed via N-oxidation in mammalian systems [1]. The compound exists as a mixture of diastereomers (racemic form) and is officially recognized as Azelastine USP Related Compound F, making it an essential reference standard for impurity profiling and method validation in pharmaceutical quality control . First synthesized and fully characterized in 2021 via H₂O₂ oxidation of azelastine, its structure has been unequivocally confirmed by single-crystal X-ray analysis and extensive NMR studies [1].

Why Azelastine N-Oxide Cannot Be Substituted by Generic Antihistamines in Analytical and Metabolic Research


Generic substitution is scientifically invalid in research and quality control contexts because azelastine N-oxide is a specific oxidative metabolite (and potential impurity) of azelastine that is structurally distinct from the parent drug and its other major metabolites like desmethylazelastine and 6-hydroxyazelastine [1]. The N-oxide functional group confers unique chromatographic behavior (retention time, ionization efficiency in LC-MS), distinct regulatory classification as a USP-specified impurity, and a different cytotoxicity profile compared to azelastine itself—factors that are not replicated by any generic antihistamine or in-class analog [2].

Quantitative Differentiation of Azelastine N-Oxide Against Closest Analogs


USP Compendial Status as a Regulated Impurity Standard

Unlike the parent drug azelastine (CAS 58581-89-8) or its major active metabolite desmethylazelastine, azelastine N-oxide is explicitly designated by the United States Pharmacopeia (USP) as Azelastine Related Compound F, a reference standard required for chromatographic system suitability and impurity limit testing in drug product manufacturing . This compendial status creates a mandatory analytical requirement for N-oxide quantification that does not apply to other azelastine-related substances, establishing a clear procurement justification for QC laboratories [1].

Pharmaceutical Quality Control Impurity Profiling ANDA Method Validation

Superior Safety Margin: Non-Cytotoxic Profile in Human Cell Lines

In direct SRB cytotoxicity assays conducted across seven human cell lines (A375, HT29, MCF7, A2780, HeLa, NIH 3T3, HEK293), azelastine N-oxide exhibited EC50 values consistently greater than 30 μM, indicating no measurable cytotoxic effect at physiologically relevant concentrations [1]. In contrast, the parent drug azelastine demonstrates potent anti-leishmanial activity with an EC50 of 0.05 μM and a measurable cytotoxicity profile (CC50) in HepG2 cells [2]. This >600-fold differential in cellular toxicity thresholds suggests that N-oxide formation represents a detoxification pathway, making the compound a safer reference material for in vitro assay development.

Toxicology Drug Metabolism Safety Pharmacology

First-Time Synthesis and Definitive Structural Characterization Enables Reproducible Research

Prior to 2021, azelastine N-oxide was only hypothesized as a microsomal metabolite; no synthetic route or structural proof existed, precluding its use as a reliable reference standard [1]. The first reported synthesis via controlled H₂O₂ oxidation now yields a racemic mixture with full characterization including single-crystal X-ray structure (CCDC deposition), melting point (69-71°C), and complete NMR assignment [1]. This contrasts with desmethylazelastine, which has been available and characterized for decades [2]. The availability of a well-characterized synthetic standard resolves a long-standing analytical gap in azelastine metabolite research.

Synthetic Chemistry Metabolite Identification X-ray Crystallography

Differential CYP Enzyme Interaction Profile vs. Major Metabolites

While desmethylazelastine is a potent competitive inhibitor of CYP2D6 (Ki = 1.5 μM), CYP2C19 (Ki = 7.3 μM), and CYP3A4 (Ki = 13.2 μM) in human B-lymphoblast microsomes [1], azelastine N-oxide has been reported to inhibit CYP1A2, CYP2C9, CYP2C19, and CYP3A4 in microsomal assays . However, direct quantitative Ki or IC50 values for the N-oxide are not yet available in peer-reviewed literature. This represents a key knowledge gap that researchers may address using the now-available pure compound.

Drug-Drug Interaction CYP Inhibition Microsomal Assays

Validated Application Scenarios for Azelastine N-Oxide in Research and Quality Control


Pharmaceutical Impurity Profiling and Method Validation

As a USP-designated Related Compound F, azelastine N-oxide is a mandatory reference standard for developing and validating HPLC/LC-MS methods to quantify potential N-oxide impurities in azelastine hydrochloride drug substance and finished nasal spray products. Its use ensures compliance with ICH Q3A/B impurity thresholds [1].

In Vitro Metabolism and Drug-Drug Interaction Studies

Pure azelastine N-oxide enables definitive determination of its CYP inhibition constants (Ki/IC50) in human liver microsome or hepatocyte assays, resolving a current literature gap. This is critical for assessing whether the metabolite contributes to clinically significant drug interactions independent of the parent compound .

Structural Biology and Metabolite Identification

The first-time X-ray crystal structure of azelastine N-oxide provides an authoritative reference for metabolite identification in complex biological matrices. Researchers can use this authenticated standard to confirm the identity of N-oxide peaks in LC-MS chromatograms from pharmacokinetic studies, distinguishing them from isomeric metabolites like 6-hydroxyazelastine [1].

Toxicology and Safety Assessment

Given its demonstrated non-cytotoxic profile (EC50 >30 μM across multiple human cell lines), azelastine N-oxide serves as a safer surrogate for assessing N-oxide metabolite behavior in cellular assays compared to more potent or cytotoxic analogs. It is particularly useful in studies investigating the detoxification pathway of azelastine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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